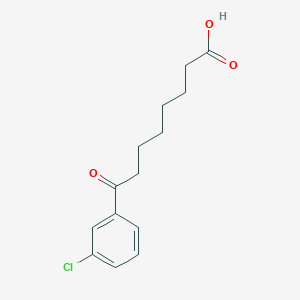

8-(3-Chlorophenyl)-8-oxooctanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(3-chlorophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJZMGPBOMKXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645304 | |

| Record name | 8-(3-Chlorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-75-8 | |

| Record name | 8-(3-Chlorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-(3-Chlorophenyl)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known chemical properties of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Due to the limited availability of published experimental data, this document combines confirmed information from chemical suppliers with predicted values and outlines a plausible synthetic route. Furthermore, in the absence of biological data, a proposed workflow for biological screening and a hypothetical signaling pathway are presented to guide future research endeavors. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in this compound.

Core Chemical Properties

This compound is an organic compound characterized by a chlorophenyl group attached to an eight-carbon chain terminating in a carboxylic acid. Its structure suggests potential for investigation in various biochemical pathways, given the presence of both a keto group and a carboxylic acid moiety.

Table 1: Confirmed and Predicted Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| Molecular Formula | C₁₄H₁₇ClO₃ | ChemicalBook[2] |

| Molecular Weight | 268.74 g/mol | Sigma-Aldrich[1] |

| Physical Form | White solid | Sigma-Aldrich[1] |

| Purity | 97% | Sigma-Aldrich[1] |

| Predicted Boiling Point | 446.8 ± 30.0 °C | ChemicalBook |

| Predicted Density | 1.186 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 4.76 ± 0.10 | ChemicalBook |

Note: Experimental data for melting point, boiling point, and solubility in common solvents are not currently available in the public domain.

Proposed Synthesis Protocol: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This well-established reaction involves the acylation of an aromatic ring, in this case, chlorobenzene, with an acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Preparation of the Acylating Agent: Suberic acid (octanedioic acid) is converted to its more reactive acyl chloride derivative, suberoyl chloride. This can be achieved by reacting suberic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically performed in an inert solvent like dichloromethane or chloroform, and the excess chlorinating agent is removed under reduced pressure.

-

Friedel-Crafts Acylation Reaction:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) is suspended in an excess of chlorobenzene, which serves as both the reactant and the solvent.

-

The flask is cooled in an ice bath to maintain a low temperature.

-

Suberoyl chloride, dissolved in a minimal amount of chlorobenzene, is added dropwise to the stirred suspension. The reaction is exothermic, and the rate of addition should be controlled to keep the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water, a dilute solution of sodium bicarbonate to remove any unreacted acid, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain a white solid.

-

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Spectral Data (Currently Unavailable)

A thorough search of public databases and scientific literature did not yield any experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Characterization of this compound would be a critical step for any researcher working with it.

Biological Activity and Signaling Pathways (Hypothetical Framework)

To date, no studies have been published detailing the biological activity or mechanism of action of this compound. Its structure, featuring a fatty acid-like tail and an aromatic headgroup, suggests that it could potentially interact with nuclear receptors or enzymes involved in lipid metabolism.

Proposed Biological Screening Workflow:

The following diagram outlines a general workflow for the initial biological screening of a novel compound like this compound.

Caption: A general workflow for biological screening of a novel compound.

Hypothetical Signaling Pathway Involvement:

Given its structural similarity to certain classes of ligands, one could hypothesize that this compound might act as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates a simplified, hypothetical signaling pathway.

Caption: Hypothetical signaling pathway for the compound as a PPAR agonist.

Conclusion and Future Directions

This compound is a chemical compound with a defined structure but a significant lack of characterized physicochemical and biological properties in the public domain. This technical guide has summarized the available information and proposed a logical synthetic route. The absence of experimental data for key parameters such as melting point, solubility, and spectral characteristics, as well as any biological activity, highlights a clear gap in the scientific literature.

Future research should focus on:

-

Synthesis and full characterization: A detailed, validated synthesis followed by comprehensive spectroscopic analysis (NMR, IR, MS) and determination of fundamental physical properties.

-

In vitro and in vivo screening: A broad-based screening approach to identify any potential biological activities, including but not limited to, effects on metabolic pathways, enzyme inhibition, and receptor modulation.

-

Mechanism of action studies: Should any significant biological activity be identified, subsequent studies to elucidate the specific molecular targets and signaling pathways involved will be crucial.

This guide serves as a starting point for researchers interested in exploring the potential of this compound and lays the groundwork for future investigations into this novel chemical entity.

References

An In-depth Technical Guide on 8-(3-Chlorophenyl)-8-oxooctanoic acid

CAS Number: 898765-75-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(3-Chlorophenyl)-8-oxooctanoic acid, a chemical compound with potential applications in research and drug development. Due to the limited availability of published data specific to this molecule, this document combines known properties with theoretical applications and methodologies derived from structurally similar compounds and established chemical principles. The guide covers physicochemical properties, a proposed synthesis route, potential biological activities, and safety considerations. All quantitative data is presented in structured tables, and detailed, albeit theoretical, experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the proposed synthesis and a potential mechanism of action.

Chemical and Physical Properties

This compound is a white solid with a molecular weight of 268.74 g/mol .[1] While extensive experimental data is not publicly available, some of its fundamental properties have been reported or can be predicted.

| Property | Value | Source |

| CAS Number | 898765-75-8 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₄H₁₇ClO₃ | Sigma-Aldrich[1] |

| Molecular Weight | 268.74 g/mol | Sigma-Aldrich[1] |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| Physical Form | White solid | Sigma-Aldrich[1] |

| Purity | 97% | Sigma-Aldrich[1] |

| InChI Key | UFJZMGPBOMKXFT-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Synthesis

A plausible and commonly employed method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with suberic anhydride. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the acylium ion from suberic anhydride and a Lewis acid catalyst, followed by the electrophilic attack on the chlorobenzene ring.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Friedel-Crafts acylation and should be optimized for this specific reaction.

Materials:

-

Chlorobenzene

-

Suberic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add suberic anhydride and anhydrous DCM under a nitrogen atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Carefully add anhydrous aluminum chloride portion-wise to the stirred suspension.

-

To this mixture, add chlorobenzene dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Potential Biological and Pharmacological Profile

While no specific biological activities for this compound have been reported in peer-reviewed literature, the presence of the chlorophenyl keto acid moiety suggests potential interactions with various biological targets. Compounds with similar structural features have been investigated for a range of activities.

Areas of Potential Interest for Research

-

Antimicrobial Activity: Aryl alkanoic acids have been explored for their potential as antimicrobial agents.[2] The chlorophenyl group, in particular, is a common feature in many antibacterial and antifungal compounds.[3][4]

-

Anti-inflammatory Effects: Some chlorogenic acid derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways.[5][6][7]

-

Metabolic Regulation: Phenylpropanoic acid derivatives have been studied for their effects on metabolic pathways.

Hypothetical Signaling Pathway Involvement

Based on the activities of structurally related molecules, this compound could potentially modulate inflammatory signaling pathways, such as the NF-κB pathway. This is a speculative pathway based on the known effects of other complex organic acids.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the general hazards of similar chemical compounds, the following precautions are recommended.[8][9][10]

| Hazard Category | Recommended Precautions |

| Eye Irritation | Wear safety glasses with side-shields or goggles. |

| Skin Irritation | Wear protective gloves and a lab coat. |

| Respiratory Irritation | Handle in a well-ventilated area or in a fume hood. Avoid inhaling dust. |

| Ingestion | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

In case of exposure, follow standard first-aid procedures and seek medical attention. A full risk assessment should be conducted before handling this compound.

Conclusion

This compound is a research chemical with limited available data. This guide provides a summary of its known properties and outlines a plausible synthetic route. While its biological activities have not been elucidated, its chemical structure suggests potential for further investigation in areas such as antimicrobial and anti-inflammatory research. The experimental protocols and pathway diagrams presented herein are intended to be illustrative and should be adapted and validated by researchers. As with any research chemical, appropriate safety precautions should be taken during handling and use.

References

- 1. This compound | 898765-75-8 [sigmaaldrich.com]

- 2. asianpubs.org [asianpubs.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological Activities of Chlorogenic Acids | Encyclopedia MDPI [encyclopedia.pub]

- 8. angenechemical.com [angenechemical.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic Acid

This whitepaper provides a comprehensive technical overview of a plausible synthetic route for 8-(3-Chlorophenyl)-8-oxooctanoic acid, a valuable keto-acid derivative for research and development in the pharmaceutical and chemical industries. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the acylating agent, suberoyl chloride, from commercially available suberic acid. The second, and key, step is the Friedel-Crafts acylation of chlorobenzene with the synthesized suberoyl chloride, catalyzed by a Lewis acid such as aluminum chloride. This electrophilic aromatic substitution reaction introduces the octanoyl chain to the chlorophenyl ring.

Due to the directing effect of the chlorine atom on the benzene ring, the Friedel-Crafts acylation is expected to yield a mixture of ortho and para isomers, with the para-substituted product, 8-(4-Chlorophenyl)-8-oxooctanoic acid, being the major product due to reduced steric hindrance.[1][2] The desired meta-substituted isomer, this compound, will be present as a minor component of the initial product mixture and would require separation and purification. This guide will focus on the synthesis of the isomeric mixture, with the acknowledgment that further purification would be necessary to isolate the pure 3-chloro isomer.

Experimental Protocols

Step 1: Synthesis of Suberoyl Chloride

This protocol outlines the conversion of suberic acid to suberoyl chloride using thionyl chloride.

Materials:

-

Suberic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene

-

Distillation apparatus

-

Magnetic stirrer with heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl gas), add suberic acid.

-

Add an excess of thionyl chloride (approximately 2.5 molar equivalents relative to suberic acid).

-

Add a catalytic amount of dry N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude suberoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride

This protocol details the Lewis acid-catalyzed acylation of chlorobenzene.

Materials:

-

Suberoyl chloride (from Step 1)

-

Chlorobenzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dry dichloromethane (DCM) as a solvent

-

Ice bath

-

Separatory funnel

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Suspend anhydrous aluminum chloride (approximately 2.2 molar equivalents relative to suberoyl chloride) in dry dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0-5°C using an ice bath.

-

Dissolve suberoyl chloride in dry dichloromethane and add it to the dropping funnel.

-

Add the suberoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, add chlorobenzene (in slight excess) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product mixture of 8-(chlorophenyl)-8-oxooctanoic acids.

Quantitative Data

The following tables summarize the stoichiometry and expected yields for the synthesis. The yields are estimated based on typical outcomes for Friedel-Crafts acylation reactions.

Table 1: Stoichiometry for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |

| Step 1: Suberoyl Chloride Synthesis | |||||

| Suberic Acid | 174.20 | 1.0 | 174.2 | - | - |

| Thionyl Chloride | 118.97 | 2.5 | 297.4 | 180.2 | 1.65 |

| Step 2: Friedel-Crafts Acylation | |||||

| Suberoyl Chloride | 211.09 | 1.0 | 211.1 | - | - |

| Chlorobenzene | 112.56 | 1.2 | 135.1 | 122.2 | 1.106 |

| Aluminum Chloride | 133.34 | 2.2 | 293.3 | - | - |

Table 2: Expected Product Yield and Properties

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Physical State |

| This compound | 268.73 | 268.7 | 70-80% (of total isomers) | Solid |

Mechanistic Pathway

The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution. The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of chlorobenzene.

Characterization Data

The following table presents the expected characterization data for the final product, this compound, based on spectroscopic data from analogous compounds.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.3 (m, 4H, Ar-H), 2.9 (t, 2H, -CH₂-CO-Ar), 2.3 (t, 2H, -CH₂-COOH), 1.7-1.3 (m, 8H, -CH₂- chain) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~200 (C=O, ketone), ~179 (C=O, carboxylic acid), ~138-128 (aromatic carbons), ~38 (-CH₂-CO-Ar), ~34 (-CH₂-COOH), ~29-24 (aliphatic carbons) |

| FT-IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H of carboxylic acid), ~1700 (s, C=O of carboxylic acid), ~1685 (s, C=O of ketone), ~1600, 1475 (C=C aromatic), ~830 (C-H out-of-plane bending for 1,3-disubstitution)[3][4][5] |

| Mass Spec. (EI) | m/z: 268 [M]⁺, 250 [M-H₂O]⁺, 139 [ClC₆H₄CO]⁺, 111 [ClC₆H₄]⁺[6] |

Conclusion

This technical guide outlines a robust and well-established synthetic methodology for producing this compound. The two-step synthesis, centered around the Friedel-Crafts acylation, provides a reliable route to this class of compounds. The provided experimental protocols, quantitative data, and mechanistic diagrams offer a solid foundation for researchers and scientists to undertake this synthesis in a laboratory setting. Further optimization of reaction conditions and purification techniques will be crucial for isolating the desired meta-isomer in high purity for downstream applications.

References

- 1. doubtnut.com [doubtnut.com]

- 2. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. app.studyraid.com [app.studyraid.com]

- 6. GCMS Section 6.11.3 [people.whitman.edu]

An In-depth Technical Guide to the Molecular Weight of 8-(3-Chlorophenyl)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 8-(3-Chlorophenyl)-8-oxooctanoic acid, a compound of interest in various research and development applications. This document outlines the foundational principles and computational methods used to determine its molecular weight, ensuring a high degree of accuracy and reproducibility for scientific endeavors.

Introduction

This compound is a chemical compound with the molecular formula C14H17ClO3. A precise understanding of its molecular weight is fundamental for a wide range of experimental procedures, including but not limited to, stoichiometric calculations in chemical synthesis, preparation of solutions with specific molar concentrations, and analytical techniques such as mass spectrometry. The molecular weight is a critical parameter for the characterization and quantification of this substance in drug discovery and development processes.

Determination of Molecular Formula

The first step in calculating the molecular weight of any compound is to establish its correct molecular formula. The molecular formula for this compound is C14H17ClO3 . This indicates that each molecule of the compound is composed of:

-

14 Carbon (C) atoms

-

17 Hydrogen (H) atoms

-

1 Chlorine (Cl) atom

-

3 Oxygen (O) atoms

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation employs the standard atomic weights of the elements as provided by the International Union of Pure and Applied Chemistry (IUPAC). These standard atomic weights represent a weighted average of the masses of the naturally occurring isotopes of an element.

The formula for calculating the molecular weight (MW) is as follows:

MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of O atoms × Atomic weight of O)

For this calculation, the following conventional atomic weights are utilized:

Calculation:

-

Contribution from Carbon: 14 × 12.011 u = 168.154 u

-

Contribution from Hydrogen: 17 × 1.008 u = 17.136 u

-

Contribution from Chlorine: 1 × 35.453 u = 35.453 u

-

Contribution from Oxygen: 3 × 15.999 u = 47.997 u

Total Molecular Weight:

168.154 u + 17.136 u + 35.453 u + 47.997 u = 268.740 u

This calculated value is consistent with the reported molecular weight of 268.74.

Data Presentation

The quantitative data used in the molecular weight calculation for this compound is summarized in the table below for clarity and ease of comparison.

| Element (Symbol) | Number of Atoms | Standard Atomic Weight (u) | Subtotal Molecular Weight (u) |

| Carbon (C) | 14 | 12.011 | 168.154 |

| Hydrogen (H) | 17 | 1.008 | 17.136 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 35 | 268.740 |

Visualization of Molecular Composition

To visually represent the elemental composition and its contribution to the overall molecular weight, a diagram has been generated using the Graphviz DOT language.

Figure 1: Elemental contribution to the molecular weight.

Conclusion

The molecular weight of this compound has been rigorously calculated to be 268.740 u . This value is derived from its molecular formula, C14H17ClO3, and the standard atomic weights of its constituent elements. This technical guide provides a transparent and detailed methodology, ensuring that researchers, scientists, and drug development professionals can confidently utilize this fundamental physicochemical property in their work.

References

- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 2. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 8. quora.com [quora.com]

- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Chlorine - Wikipedia [en.wikipedia.org]

- 11. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 12. Atomic Weights and Isotopic Compositions for Chlorine [physics.nist.gov]

- 13. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. quora.com [quora.com]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 17. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 18. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

An In-depth Technical Guide to the Structure Elucidation of 8-(3-Chlorophenyl)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Due to the limited availability of published experimental data for this specific compound, this document focuses on a plausible synthetic route and predicted spectroscopic data based on established chemical principles. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by outlining the expected analytical data and a logical workflow for confirming the structure of this and similar molecules.

Introduction

This compound is a keto-acid derivative containing a chlorophenyl moiety. Such structures are of interest in medicinal chemistry due to their potential as intermediates in the synthesis of more complex biologically active molecules. The presence of a reactive keto group, a carboxylic acid, and a substituted aromatic ring provides multiple points for chemical modification. This guide details the key physicochemical properties, a proposed synthetic pathway, and the predicted spectroscopic data that would be essential for its unambiguous structure elucidation.

Chemical Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 898765-75-8 | [1] |

| Molecular Formula | C₁₄H₁₇ClO₃ | [1] |

| Molecular Weight | 268.74 g/mol | [1] |

| Physical Form | White solid (predicted) | [1] |

| Purity | 97% (as per commercial availability) | [1] |

Proposed Synthesis

A regioselective synthesis is crucial to obtain the desired 3-chloro isomer. A direct Friedel-Crafts acylation of chlorobenzene with a suberic acid derivative would likely yield a mixture of ortho, meta, and para isomers, with the para isomer being the major product due to steric hindrance. Therefore, a more controlled, multi-step synthesis is proposed.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of Methyl 8-(3-chlorophenyl)-8-hydroxyoctanoate

-

To a suspension of activated zinc dust in anhydrous tetrahydrofuran (THF), a solution of 3-chloroacetophenone and methyl 6-bromohexanoate is added dropwise under an inert atmosphere.

-

The reaction mixture is gently heated to initiate the Reformatsky reaction.

-

After completion, the reaction is quenched with saturated aqueous ammonium chloride solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of Methyl 8-(3-chlorophenyl)-8-oxooctanoate

-

The intermediate alcohol from Step 1 is dissolved in a suitable solvent such as dichloromethane.

-

An oxidizing agent, for instance, pyridinium chlorochromate (PCC) or Jones reagent, is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is filtered, and the filtrate is washed successively with aqueous sodium bicarbonate and brine.

-

The organic layer is dried and concentrated to yield the keto-ester intermediate.

Step 3: Synthesis of this compound

-

The methyl ester from Step 2 is dissolved in a mixture of methanol and water.

-

An aqueous solution of sodium hydroxide is added, and the mixture is refluxed until the hydrolysis is complete.

-

The reaction mixture is cooled, and the methanol is removed under reduced pressure.

-

The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Structure Elucidation

The confirmation of the chemical structure of this compound would rely on a combination of spectroscopic techniques. The following sections detail the predicted data from these analyses.

Predicted ¹H NMR Spectroscopy Data

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic chain protons.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.9 - 8.1 | Multiplet | 2H | Aromatic protons ortho to C=O |

| 7.4 - 7.6 | Multiplet | 2H | Remaining aromatic protons |

| 2.9 - 3.1 | Triplet | 2H | -CH₂- adjacent to C=O |

| 2.3 - 2.5 | Triplet | 2H | -CH₂- adjacent to COOH |

| 1.6 - 1.8 | Multiplet | 4H | -CH₂-CH₂-C=O and -CH₂-CH₂-COOH |

| 1.3 - 1.5 | Multiplet | 4H | Remaining internal -CH₂- groups |

Predicted ¹³C NMR Spectroscopy Data

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~200 | C=O (ketone) |

| ~179 | C=O (carboxylic acid) |

| ~138 | Aromatic C-Cl |

| ~135 | Aromatic C-C=O |

| ~128 - 133 | Aromatic C-H |

| ~38 | -CH₂- adjacent to C=O |

| ~34 | -CH₂- adjacent to COOH |

| ~24 - 29 | Internal -CH₂- groups |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the hydroxyl group.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1690 | C=O stretch (ketone) |

| ~1600, ~1475 | C=C stretch (aromatic ring) |

| ~1100 | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

| m/z (Predicted) | Fragment |

| 268/270 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 251/253 | [M - OH]⁺ |

| 223/225 | [M - COOH]⁺ |

| 139/141 | [Cl-C₆H₄-C=O]⁺ |

| 111/113 | [Cl-C₆H₄]⁺ |

Biological Activity and Signaling Pathways (Hypothetical)

Currently, there is no publicly available information regarding the biological activity of this compound or any signaling pathways it may modulate. Compounds with similar structural motifs, such as substituted keto-acids, have been explored as enzyme inhibitors or as building blocks for pharmacologically active agents. Further research would be required to determine any potential biological effects.

Conclusion

This technical guide has presented a detailed, albeit predictive, account of the structure elucidation of this compound. A regioselective synthesis has been proposed to overcome the challenges of direct acylation of chlorobenzene. The predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) provide a benchmark for researchers working on the synthesis and characterization of this molecule. While there is currently no information on its biological activity, the structural features of this compound suggest it may be a valuable intermediate for the development of new therapeutic agents. This guide underscores the importance of a multi-technique spectroscopic approach for the unambiguous determination of chemical structures in research and development.

References

Technical Guide: Solubility Profile of 8-(3-Chlorophenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility data and related physicochemical properties of 8-(3-chlorophenyl)-8-oxooctanoic acid. The information herein is intended to support research, drug discovery, and development activities by providing both predicted data and standardized experimental protocols for solubility determination.

Physicochemical Properties

Due to the limited availability of experimental data in public literature, the following physicochemical properties for this compound have been predicted using computational models. These values serve as a valuable estimation for guiding experimental design and interpreting results.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 268.74 g/mol | - |

| LogP | 3.85 | ALOGPS 2.1 |

| Aqueous Solubility (LogS) | -4.35 | ALOGPS 2.1 |

| Solubility in water | 0.0028 g/L | ALOGPS 2.1 |

| pKa (acidic) | 4.75 | ALOGPS 2.1 |

Note: Predicted values are estimations and should be confirmed by experimental data.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for assessing the solubility of this compound.

2.1. Materials and Equipment

-

This compound (solid form)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Solvent: Prepare the desired solvent system. For aqueous solubility, use deionized water. For biorelevant solubility, prepare buffers such as phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

-

Addition of Excess Compound: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Addition of Solvent: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator. Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, at a constant temperature (e.g., 25 °C or 37 °C). This extended time is necessary to ensure that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15-20 minutes).

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm).

-

Sample Dilution: Accurately dilute the collected filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Solubility Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

2.3. Data Analysis and Interpretation

The solubility is determined from the concentration of the compound in the saturated solution. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results. The pH of the saturated solution should also be measured, especially for ionizable compounds, as it can significantly influence solubility.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

3.2. General In Vitro Screening Cascade

For drug development professionals, solubility is a critical parameter in a broader series of in vitro assays to assess the potential of a compound. The following diagram shows a generalized screening cascade.

Caption: In Vitro Drug Discovery Screening Cascade.

Spectroscopic and Spectrometric Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 8-(3-chlorophenyl)-8-oxooctanoic acid. Due to the absence of publicly available experimental spectra, this guide presents predicted spectral data based on the analysis of its constituent functional groups. The methodologies for obtaining such data through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also detailed. This document serves as a valuable resource for researchers involved in the synthesis, characterization, and application of novel organic compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and known chemical shifts and fragmentation patterns of similar chemical entities.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.9 - 7.4 | Multiplet | 4H | Ar-H |

| ~2.9 | Triplet | 2H | -CH₂-C=O |

| ~2.3 | Triplet | 2H | -CH₂-COOH |

| 1.7 - 1.3 | Multiplet | 8H | -(CH₂)₄- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~179 | C=O (carboxylic acid) |

| ~138 | Ar-C (C-Cl) |

| ~135 | Ar-C (quaternary) |

| ~133 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~38 | -CH₂-C=O |

| ~34 | -CH₂-COOH |

| ~29 | -(CH₂)₄- |

| ~24 | -(CH₂)₄- |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2940-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1685 | Strong | C=O stretch (aryl ketone) |

| ~1575, ~1475 | Medium-Weak | C=C stretch (aromatic) |

| ~1250 | Medium | C-O stretch (carboxylic acid) |

| ~780 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 268/270 | Molecular ion peak ([M]⁺ and [M+2]⁺ due to ³⁵Cl/³⁷Cl isotopes) |

| 251/253 | [M-OH]⁺ |

| 223/225 | [M-COOH]⁺ |

| 139/141 | [ClC₆H₄CO]⁺ (base peak) |

| 111/113 | [ClC₆H₄]⁺ |

| 75 | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The acidic proton of the carboxylic acid may require a separate experiment with D₂O exchange for confirmation, where the broad singlet would disappear.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation: As this compound is a solid, prepare a KBr (potassium bromide) pellet. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for a solid sample.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of chlorine will be indicated by a characteristic M+2 isotope pattern.[1]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of a novel organic compound like this compound.

Caption: Workflow for the synthesis and spectral analysis of an organic compound.

Caption: Integration of spectral data for structural elucidation.

References

The Biological Activity of 8-(3-Chlorophenyl)-8-oxooctanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

This technical guide provides a comprehensive overview of the anticipated biological activity of 8-(3-Chlorophenyl)-8-oxooctanoic acid and its derivatives. Based on structural similarities to known Peroxisome Proliferator-Activated Receptor (PPAR) agonists, this class of compounds is predicted to modulate key metabolic and inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic diseases and related disorders.

Core Concepts: Targeting PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors.[1][2] There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).[1] These receptors play crucial roles in the regulation of glucose and lipid metabolism, inflammation, and cellular proliferation and differentiation.[3][4]

Upon activation by a ligand, such as a fatty acid or a synthetic agonist, the PPAR undergoes a conformational change. This leads to the dissociation of co-repressors and the recruitment of co-activators.[4] The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby initiating transcription.[4][5][6]

Predicted Biological Activities and Quantitative Data

| Parameter | Description | Typical Range for Potent Agonists |

| EC50 (Half Maximal Effective Concentration) | The concentration of a compound that induces a response halfway between the baseline and maximum. | 1 nM - 10 µM |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of a compound that inhibits a specific binding or enzymatic activity by 50%. | 1 nM - 10 µM |

| Binding Affinity (Kd or Ki) | The equilibrium dissociation constant (Kd) or inhibition constant (Ki) for the binding of the ligand to the receptor. | 1 nM - 1 µM |

| Maximal Efficacy (Emax) | The maximum response achievable from a compound, often expressed as a percentage of a reference full agonist. | 80% - 120% (for full agonists) |

| Selectivity | The ratio of EC50 or Ki values for different PPAR isoforms (e.g., PPARα vs. PPARγ). | >100-fold for selective agonists |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the biological activity of putative PPAR agonists.

Ligand Binding Assay

Objective: To determine the binding affinity of a test compound to a specific PPAR isoform.

Methodology: A competitive binding assay is commonly used. This involves incubating a source of the PPAR protein (e.g., purified recombinant PPAR ligand-binding domain) with a radiolabeled known PPAR ligand (e.g., [3H]-Rosiglitazone for PPARγ) and varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand displaced by the test compound is measured, and the IC50 is calculated. This can then be converted to a Ki value.

Cell-Based Transactivation Assay

Objective: To measure the ability of a test compound to activate the transcriptional activity of a PPAR isoform in a cellular context.[7]

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with two plasmids:

-

An expression vector containing the ligand-binding domain of the PPAR isoform of interest fused to a DNA-binding domain of another transcription factor (e.g., GAL4).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the corresponding DNA-binding domain (e.g., a UAS promoter for GAL4).[7]

-

-

Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The fold activation of luciferase expression relative to a vehicle control is calculated to determine the EC50 and Emax of the compound.[8]

Adipocyte Differentiation Assay (for PPARγ agonists)

Objective: To assess the ability of a test compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.

Methodology:

-

Cell Culture: A preadipocyte cell line (e.g., 3T3-L1) is cultured to confluence.

-

Induction of Differentiation: Differentiation is induced by treating the cells with a standard differentiation cocktail (containing, for example, insulin, dexamethasone, and IBMX) in the presence of varying concentrations of the test compound.

-

Assessment of Differentiation: After several days, the extent of differentiation is assessed by:

-

Oil Red O Staining: Mature adipocytes accumulate lipid droplets, which can be visualized and quantified by staining with Oil Red O.

-

Gene Expression Analysis: The expression of adipocyte-specific marker genes (e.g., aP2, adiponectin) is measured using quantitative real-time PCR (qRT-PCR).

-

Visualizing the Pathways and Workflows

PPARγ Signaling Pathway

Caption: Generalized PPARγ signaling pathway upon ligand activation.

Experimental Workflow for Compound Characterization

Caption: A typical experimental workflow for characterizing a potential PPAR agonist.

References

- 1. apexbt.com [apexbt.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Chlorophenyl-Containing Carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the diverse therapeutic potential of various chemical entities containing both a chlorophenyl moiety and a carboxylic acid or a related functional group. While not a homogenous chemical class, these compounds have been investigated for a range of pharmacological activities, each defined by the specific molecular scaffold. This document summarizes the key findings, presents quantitative data for comparison, details experimental methodologies, and visualizes the associated biological pathways and workflows.

Neuroprotection and Neuropathic Pain

A derivative of 3-(4-Chlorophenyl)-4-(2-Hydroxyphenyl) 1,3-Oxazetidin-2-One has shown promise in preclinical models of diabetic neuropathic pain. The therapeutic effect is believed to stem from its neuroprotective properties, which involve multiple pharmacological actions.

Quantitative Data: In Vivo Efficacy in a Diabetic Neuropathic Pain Model

| Compound | Dose (mg/kg, p.o.) | Hot Plate Test (Latency in sec) | Plantar Test (Latency in sec) | Tail Immersion Test (Latency in sec) | Tail Flick Test (Latency in sec) |

| STZ Control | - | Decrease from baseline | Decrease from baseline | Decrease from baseline | Decrease from baseline |

| CHO | 5 | Attenuation of STZ-induced hyperalgesia | Attenuation of STZ-induced hyperalgesia | Attenuation of STZ-induced hyperalgesia | Attenuation of STZ-induced hyperalgesia |

| CHO | 10 | Dose-dependent attenuation | Dose-dependent attenuation | Dose-dependent attenuation | Dose-dependent attenuation |

| CHO | 15 | Significant attenuation | Significant attenuation | Significant attenuation | Significant attenuation |

| Pregabalin | 10 | Attenuation of STZ-induced hyperalgesia | Attenuation of STZ-induced hyperalgesia | Attenuation of STZ-induced hyperalgesia | Attenuation of STZ-induced hyperalgesia |

Data adapted from a study on streptozotocin (STZ)-induced diabetic neuropathic pain in rats. "CHO" refers to the test compound 3-(4-Chlorophenyl)-4-(2-Hydroxyphenyl) 1,3-Oxazetidin-2-One.[1]

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Neuropathic Pain Model in Rats:

-

Adult male Wistar rats are fasted overnight.

-

A single intraperitoneal (i.p.) injection of STZ (75 mg/kg) dissolved in citrate buffer is administered to induce diabetes.

-

Serum glucose levels are monitored on days 0, 3, 42, and 45 to confirm hyperglycemia.

-

Behavioral tests for thermal hyperalgesia (hot plate, plantar, tail immersion, and tail flick tests) are performed on days 42 and 44.

-

The test compound (CHO) or pregabalin is administered orally (p.o.) for three consecutive days starting on day 42.

-

On day 45, sciatic nerve tissue is collected for biochemical analysis, including levels of total protein, thiobarbituric acid reactive substances (TBARS), nitrite, reduced glutathione (GSH), and total calcium.[1]

Proposed Mechanism of Action

The neuroprotective effects of the 3-(4-chlorophenyl)-4-(2-hydroxyphenyl) 1,3-oxazetidin-2-one derivative are attributed to its ability to counteract the biochemical changes induced by diabetic neuropathy.[1]

Caption: Proposed neuroprotective mechanism in diabetic neuropathy.

Oncology: Dual Inhibition of SIRT2 and EGFR

Certain thiazole derivatives containing a 4-chlorophenyl group have been identified as potential dual inhibitors of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR), showing promise in lung cancer models.[2]

Quantitative Data: In Vitro Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) |

| Cisplatin | A549 | > 10 |

| Compound 21 | A549 | Low micromolar |

| Compound 22 | A549 | Low micromolar |

| Compound 25 | A549 | Low micromolar |

| Compound 26 | A549 | Low micromolar |

| Cisplatin | H69 | - |

| Compound 21 | H69 | Potent activity |

| Compound 22 | H69 | Potent activity |

| Compound 25 | H69 | Potent activity |

| Compound 26 | H69 | Potent activity |

| Cisplatin | H69AR (anthracycline-resistant) | - |

| Compound 21 | H69AR | Potent activity |

| Compound 22 | H69AR | Potent activity |

| Compound 25 | H69AR | Potent activity |

| Compound 26 | H69AR | Potent activity |

Data from a study on polysubstituted thiazole derivatives. Compounds 21, 22, 25, and 26 are oxime and carbohydrazide derivatives containing a chlorophenyl moiety.[2]

Experimental Protocols

In Vitro Antiproliferative Assay (2D Cell Culture):

-

Human lung carcinoma cell lines (e.g., A549, H69, H69AR) are seeded in 96-well plates.

-

After 24 hours of incubation, cells are treated with various concentrations of the test compounds or a vehicle control.

-

Cells are incubated for a further 72 hours.

-

Cell viability is assessed using a sulforhodamine B (SRB) assay.

-

The IC50 values are calculated from the dose-response curves.

3D Spheroid Cell Viability Assay:

-

A549 cells are seeded in agarose-coated 96-well plates to promote spheroid formation.

-

Spheroids are allowed to form for 72 hours.

-

Spheroids are then treated with the test compounds.

-

After 72 hours of treatment, cell viability within the spheroids is assessed using a resazurin-based assay.[2]

Signaling Pathway and Proposed Dual-Targeting Mechanism

In silico studies suggest that these compounds can bind to both SIRT2 and EGFR, potentially modulating the SIRT2/EGFR axis and leading to cancer cell death.[2]

Caption: Dual inhibition of EGFR and SIRT2 signaling pathways.

Cardiovascular System: Thromboxane Receptor Antagonism

Derivatives of 3-(2-[[(4-chlorophenyl)sulfonyl]amino]ethyl)benzenepropanoic acid have been designed as potent thromboxane A2 (TxA2) receptor antagonists, which are of interest for their potential antithrombotic effects.[3]

Quantitative Data: In Vivo Activity

| Compound | Oral Dose (mg/kg) in Dogs | Duration of TxA2 Receptor Blockade |

| 13a (UK-147,535) | 0.1 | > 12 hours |

Data from a study on the design and synthesis of thromboxane receptor antagonists.[3]

Experimental Protocols

In Vivo Evaluation of TxA2 Receptor Blockade in Dogs:

-

The test compound is administered orally to conscious dogs.

-

At various time points post-dosing, blood samples are collected.

-

Platelet aggregation is induced ex vivo using a TxA2 mimetic (e.g., U-46619).

-

The inhibition of platelet aggregation is measured to determine the extent and duration of TxA2 receptor blockade.

Logical Relationship of Drug Action

Caption: Mechanism of thromboxane receptor antagonism.

Central Nervous System: Anticonvulsant and Antinociceptive Activity

A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have demonstrated anticonvulsant and antinociceptive properties, with a proposed mechanism involving the modulation of neuronal ion channels.[4]

Quantitative Data: Anticonvulsant Activity in Rodent Models

| Compound | MES Test ED50 (mg/kg) | 6 Hz (32 mA) Test ED50 (mg/kg) |

| 6 | 68.30 | 28.20 |

| Valproic Acid | 252.74 | 130.64 |

Data from a study on novel pyrrolidine-2,5-dione-acetamide derivatives. Compound 6 is 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione.[4]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test:

-

Mice or rats are administered the test compound or vehicle.

-

After a specified pretreatment time, a maximal electrical stimulus is delivered via corneal electrodes.

-

The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

6 Hz Psychomotor Seizure Test:

-

The test compound or vehicle is administered to the animals.

-

A 6 Hz electrical stimulus of a specific current (e.g., 32 mA) is delivered via corneal electrodes.

-

The compound's ability to protect against the seizure (characterized by stun, forelimb clonus, and twitching) is observed.[4]

Proposed Mechanism of Action

The most active compound in this series is thought to exert its effects through interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels.[4]

Caption: Ion channel modulation for anticonvulsant effect.

Metabolic Disorders: Cannabinoid Type 1 (CB1) Receptor Antagonism

A potent and selective cannabinoid type 1 (CB1) receptor antagonist, 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide (CP-945,598), has been developed with potential applications in metabolic disorders.[5]

Quantitative Data: In Vitro and In Vivo Activity

| Parameter | Value |

| Human CB1 Receptor Binding Ki | 0.7 nM |

| Human CB1 Receptor Functional Ki | 0.12 nM |

| In Vivo Effect | Reversal of cannabinoid agonist-mediated responses |

| In Vivo Effect in Rodents | Reduced food intake, increased energy expenditure and fat oxidation |

Data for compound CP-945,598.[5]

Experimental Protocols

CB1 Receptor Binding Assay:

-

Cell membranes expressing the human CB1 receptor are prepared.

-

The membranes are incubated with a radiolabeled CB1 receptor ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.

-

The amount of radioligand binding is measured to determine the test compound's affinity (Ki) for the receptor.

CB1 Receptor Functional Assay:

-

A cell line expressing the CB1 receptor and a reporter system (e.g., cAMP-dependent reporter gene) is used.

-

Cells are stimulated with a CB1 receptor agonist in the presence of varying concentrations of the test compound.

-

The inhibition of the agonist-induced response is measured to determine the functional antagonist potency (Ki).[5]

Experimental Workflow

Caption: Drug discovery workflow for a CB1 receptor antagonist.

References

- 1. Therapeutic Potential of 3-(4-Chlorophenyl)-4-(2-Hydroxyphenyl) 1,3-Oxazetidin-2-One in STZ-Induced Diabetic Neuropathic Pain in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thromboxane modulating agents. 4. Design and synthesis of 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid derivatives as potent thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride (CP-945,598), a novel, potent, and selective cannabinoid type 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-(3-Chlorophenyl)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(3-Chlorophenyl)-8-oxooctanoic acid, a molecule with limited direct historical and biological data. This document outlines its known chemical and physical properties, proposes a detailed synthetic route based on established chemical principles, and explores potential biological activities by drawing parallels with structurally related compounds. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

This compound is a chemical entity identified by the CAS Number 898765-75-8. Publicly available information regarding its discovery and specific history is scarce, suggesting it may be a novel compound or a chemical intermediate that has not been extensively studied. Its structure, featuring a chlorophenyl ketone and a terminal carboxylic acid on an octanoic acid backbone, suggests potential for investigation in various fields of medicinal chemistry and material science. This guide aims to consolidate the available information and provide a foundational resource for researchers interested in this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is primarily sourced from chemical suppliers[1].

| Property | Value | Source |

| CAS Number | 898765-75-8 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₄H₁₇ClO₃ | Sigma-Aldrich[1] |

| Molecular Weight | 268.74 g/mol | Sigma-Aldrich[1] |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| Physical Form | White solid | Sigma-Aldrich[1] |

| Purity | 97% | Sigma-Aldrich[1] |

| InChI | 1S/C14H17ClO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18) | Sigma-Aldrich[1] |

| InChI Key | UFJZMGPBOMKXFT-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Proposed Synthesis: Experimental Protocol

Reaction: Friedel-Crafts Acylation of Chlorobenzene with Suberic Anhydride.

3.1. Materials and Reagents:

-

Suberic acid

-

Acetic anhydride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexane

3.2. Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Fume hood

3.3. Step-by-Step Procedure:

Part A: Preparation of Suberic Anhydride

-

In a 250 mL round-bottom flask, combine suberic acid (1 equivalent) and acetic anhydride (2 equivalents).

-

Heat the mixture to reflux with stirring for 2 hours.

-

Allow the reaction to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator to yield crude suberic anhydride, which can be used directly in the next step.

Part B: Friedel-Crafts Acylation

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve suberic anhydride (1 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension with vigorous stirring.

-

After the addition is complete, add chlorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Once the addition of chlorobenzene is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

Part C: Purification

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Alternatively, recrystallization from a suitable solvent system can be employed to yield pure this compound.

3.4. Workflow Diagram:

Caption: Proposed synthesis workflow.

Potential Biological Activities and Signaling Pathways

There is no direct experimental data on the biological activity of this compound. However, the presence of the chlorophenyl ketone moiety allows for informed speculation on its potential roles, drawing from research on structurally similar compounds.

4.1. Antimicrobial and Antifungal Activity:

Numerous compounds containing a chlorophenyl group have demonstrated antimicrobial and antifungal properties[6][7][8]. The electrophilic nature of the ketone and the lipophilic character of the octanoic acid chain could facilitate interaction with and disruption of microbial cell membranes or inhibition of key metabolic enzymes.

4.2. Enzyme Inhibition:

The carboxylic acid and ketone functionalities suggest that this molecule could act as an inhibitor for various enzymes. For instance, similar keto acids have been investigated as inhibitors of enzymes involved in fatty acid metabolism or as antagonists for certain receptors.

4.3. Anti-inflammatory and Antioxidant Potential:

Some chlorogenic acids and related phenolic compounds are known to possess anti-inflammatory and antioxidant properties[8][9][10]. While this compound is not a phenolic compound, the aromatic ring and the keto-acid functionality could potentially interact with pathways involved in inflammation and oxidative stress, such as the NF-κB or Nrf2 pathways.

4.4. Logical Relationship for Investigating Biological Activity:

Caption: Logical flow for biological screening.

Conclusion and Future Directions

This compound is a compound with established basic chemical properties but a largely unexplored history and biological profile. The synthetic protocol proposed in this guide offers a viable route for its preparation, enabling further investigation. Future research should focus on confirming its synthesis and characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, IR). Subsequently, a systematic screening of its biological activities, guided by the potential roles suggested by its structural motifs, is warranted. Such studies will be crucial in determining the scientific and therapeutic potential of this molecule.

References

- 1. This compound | 898765-75-8 [sigmaaldrich.com]

- 2. doubtnut.com [doubtnut.com]

- 3. youtube.com [youtube.com]

- 4. brainly.in [brainly.in]

- 5. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(3-Chlorophenyl)-8-oxooctanoic acid and related fatty acid analogs, compounds of interest in metabolic disease and inflammation research. Drawing from available scientific literature, this document details the synthesis, potential biological activities, and associated signaling pathways of these molecules. Particular focus is placed on their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), key regulators of lipid and glucose metabolism. This guide also includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, intended to facilitate further research and drug development efforts.

Introduction

Fatty acids and their derivatives are not only essential energy sources but also act as signaling molecules that regulate a wide array of physiological processes.[1] Synthetic fatty acid analogs, such as this compound, are valuable tools for dissecting these signaling pathways and represent promising scaffolds for the development of novel therapeutics. The introduction of a chlorophenyl group and a keto functional group into the octanoic acid backbone can significantly alter the molecule's physicochemical properties, influencing its biological targets and downstream effects.

This guide will explore the known and potential pharmacology of this compound and its analogs, with a primary focus on their role as modulators of PPARs. PPARs are a family of nuclear receptors comprising three isotypes: PPARα, PPARγ, and PPARβ/δ.[2] They are critical regulators of gene expression involved in lipid metabolism, glucose homeostasis, and inflammation, making them attractive targets for the treatment of metabolic disorders like type 2 diabetes and dyslipidemia.[3]

Chemical Synthesis

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. This classic organic reaction involves the acylation of an aromatic ring, in this case, chlorobenzene, with an acylating agent in the presence of a Lewis acid catalyst.

A plausible synthetic route involves the reaction of chlorobenzene with suberic anhydride or a derivative thereof. The chlorine atom on the benzene ring is an ortho-, para-director; however, the para-substituted product is generally favored due to reduced steric hindrance.[4][5]

Logical Workflow for Synthesis:

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on established Friedel-Crafts acylation methods. Optimization of reaction conditions may be necessary. A similar methodology has been described for the synthesis of 8-furan-8-oxooctanoic acid methyl ester from suberic acid.[6]

Materials:

-

Suberic acid

-

Thionyl chloride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Methanol

-

Petroleum ether and ethyl acetate for chromatography

Procedure:

-

Preparation of Suberoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid and an excess of thionyl chloride. Heat the mixture to reflux and stir until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude suberoyl chloride.

-